molecular formula C16H22N4O B2588718 1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954321-24-5

1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2588718
CAS RN: 954321-24-5
M. Wt: 286.379
InChI Key: XPBKTCKBDMETEX-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic organic compounds. It has a triazole ring attached to a carboxamide group and a 4-methylphenyl group. Triazoles are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, a carboxamide group, and a 4-methylphenyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions, such as N-alkylation, N-arylation, and S-alkylation. The reactivity of this specific compound would depend on the positions of the substituents and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group) would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Modification

1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that have been a subject of interest due to their potential in various chemical synthesis and modification processes. Research into similar triazole derivatives, such as the synthesis of 4-(benzotriazol-1-yl)-1,2,3-triazole structures, has highlighted the versatility of these compounds in chemical reactions. These studies provide insights into the chemical behavior and structural confirmation of triazole derivatives, which can be extended to understand the properties and potential applications of 1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in chemical synthesis (Biagi et al., 1996).

Antimicrobial Activity

The antimicrobial properties of 1H-1,2,3-triazole-4-carboxamides have been widely explored, indicating the potential for 1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in this area. Research on analogous triazole carboxamides has revealed moderate to good antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that similar compounds could serve as a basis for developing new antimicrobial agents, highlighting the importance of further investigations into their bioactivity profiles (Pokhodylo et al., 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many triazole derivatives exhibit biological activity by interacting with enzymes or receptors in cells .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential biological activities of this compound, optimize its synthesis, and investigate its mechanism of action .

properties

IUPAC Name

1-(4-methylphenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-10(2)15-14(16(21)17-11(3)4)18-19-20(15)13-8-6-12(5)7-9-13/h6-11H,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBKTCKBDMETEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

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